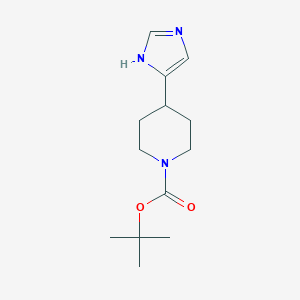
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol . It is characterized by the presence of an imidazole ring attached to a piperidine ring, which is further substituted with a tert-butyl ester group. This compound is used in various scientific research applications due to its unique chemical structure and properties.
准备方法
The synthesis of tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with imidazole compounds under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group . The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学研究应用
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate is widely used in scientific research, including:
作用机制
The mechanism of action of tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the piperidine ring can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, making the compound useful in medicinal chemistry.
相似化合物的比较
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a benzimidazole ring instead of an imidazole ring, which can lead to different reactivity and biological activity.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound contains an aminomethylphenyl group, which can alter its chemical properties and applications.
The unique combination of the imidazole and piperidine rings in this compound provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
生物活性
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C13H21N3O2
- Molecular Weight : 251.33 g/mol
- CAS Number : 158654-96-7
- Purity : ≥95%
The structure comprises a piperidine ring substituted with an imidazole group, which is crucial for its biological activity.
Research indicates that this compound may act through modulation of various biological pathways. Specifically, it has been studied for its role as a potential inhibitor of the NLRP3 inflammasome, a key component in inflammatory responses.
Pharmacological Effects
-
Inflammation Modulation :
- The compound has shown promise in reducing interleukin (IL)-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .
- In vitro studies demonstrated that certain derivatives could inhibit pyroptosis (a form of programmed cell death associated with inflammation), with one derivative showing an inhibition rate of approximately 39% at a concentration of 10 µM .
- Antiviral Activity :
- Cytotoxicity :
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. For instance, modifications to the imidazole and piperidine moieties can significantly influence the compound's efficacy and safety profile.
| Compound | Modification | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|---|
| Original | None | 19.4 | 24.9 |
| Derivative 1 | Acetamide bridge | 20.3 | 39.2 |
| Derivative 2 | Opened piperidine ring | Inactive | Inactive |
Study on NLRP3 Inhibition
In a study focused on NLRP3 inhibitors, this compound derivatives were synthesized and tested for their ability to inhibit IL-1β release and pyroptosis. Results indicated that specific structural features were essential for maintaining activity, suggesting avenues for further research into more potent analogs .
Antiviral Research
Another study evaluated the antiviral properties of various piperidine derivatives against human coronaviruses. The results revealed that certain modifications could enhance antiviral activity while minimizing cytotoxicity, supporting the idea that this compound could be developed into a therapeutic agent against viral infections .
属性
IUPAC Name |
tert-butyl 4-(1H-imidazol-5-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-9-15-11/h8-10H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKCVDQVXZSOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













